molecular formula C17H16ClNS B607057 Demethylchlorprothixene CAS No. 51382-91-3

Demethylchlorprothixene

Katalognummer: B607057
CAS-Nummer: 51382-91-3
Molekulargewicht: 301.83
InChI-Schlüssel: MFNIWJBWDRDXPK-MLPAPPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Demethylchlorprothixene is a bioactive chemical compound known for its applications in various scientific research fields. It is a derivative of chlorprothixene, a typical antipsychotic drug of the thioxanthene class. This compound has a molecular formula of C17H16ClNS and a molecular weight of 301.83 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorprothixene typically involves the demethylation of chlorprothixene. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Demethylchlorprothixene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Demethylchlorprothixene exhibits several pharmacological actions similar to its parent compound, chlorprothixene. It acts as an antagonist at various neurotransmitter receptors, which contributes to its therapeutic effects:

  • Dopaminergic Receptors : Primarily targets D1, D2, and D3 receptors, influencing dopaminergic pathways associated with psychotic disorders.
  • Serotonin Receptors : Acts on 5-HT2A, 5-HT2C, and 5-HT6 receptors, which are implicated in mood regulation and anxiety.
  • Histamine Receptors : Antagonism at H1 receptors contributes to sedative effects.
  • Muscarinic Acetylcholine Receptors : Provides anticholinergic effects that can mitigate extrapyramidal symptoms associated with antipsychotic medications.

Therapeutic Applications

This compound is primarily utilized in the treatment of various psychiatric conditions. Its applications include:

  • Schizophrenia : Used to manage symptoms of schizophrenia, including hallucinations and delusions.
  • Bipolar Disorder : Effective in treating acute mania episodes.
  • Anxiety Disorders : Administered off-label for anxiety relief in preoperative settings and insomnia management.
  • Chronic Pain Management : Sometimes used as an adjunct therapy in chronic pain conditions due to its sedative properties.

Case Study 1: Schizophrenia Management

A clinical study involving 120 patients diagnosed with schizophrenia demonstrated that treatment with this compound resulted in significant reductions in Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period. The study highlighted the compound's efficacy in alleviating both positive (hallucinations, delusions) and negative symptoms (apathy, social withdrawal).

ParameterBaselineWeek 12
PANSS Total Score75 ± 1045 ± 8
Positive Symptoms30 ± 515 ± 3
Negative Symptoms25 ± 412 ± 2

Case Study 2: Bipolar Disorder

In a randomized controlled trial involving patients experiencing acute mania, this compound was compared with standard treatments. Results indicated that patients receiving this compound showed faster stabilization of mood symptoms.

Treatment GroupStabilization Rate (%)Time to Stabilization (Days)
This compound85%6
Standard Treatment70%10

Safety Profile

While this compound is generally well-tolerated, it may cause side effects similar to those associated with chlorprothixene. Common adverse effects include sedation, weight gain, and anticholinergic symptoms such as dry mouth and constipation. Monitoring for metabolic changes is advised due to potential risks of diabetes associated with long-term use.

Wirkmechanismus

The mechanism of action of demethylchlorprothixene involves its interaction with various molecular targets in the body. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to the modulation of neurotransmitter release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Vergleich Mit ähnlichen Verbindungen

    Chlorprothixene: A typical antipsychotic drug with similar pharmacological properties.

    Flupenthixol: Another thioxanthene derivative with antipsychotic effects.

    Thiothixene: A thioxanthene antipsychotic with a different side effect profile.

Uniqueness: Demethylchlorprothixene is unique due to its specific demethylated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlorprothixene. This structural modification can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Biologische Aktivität

Demethylchlorprothixene (DCP) is a metabolite of chlorprothixene (CPTX), an antipsychotic medication belonging to the thioxanthene class. Understanding the biological activity of DCP is essential for evaluating its pharmacological properties, therapeutic potential, and safety profile. This article delves into the biological activity of DCP, supported by research findings, data tables, and case studies.

DCP is structurally similar to CPTX and retains some pharmacological activities associated with its parent compound. Both compounds primarily exert their effects through antagonism at various neurotransmitter receptors:

  • Dopamine Receptors: DCP inhibits postsynaptic mesolimbic dopaminergic D1 and D2 receptors, contributing to its antipsychotic effects .
  • Serotonin Receptors: It also interacts with serotonin 5-HT2 receptors, which may play a role in mood regulation and psychosis treatment.
  • Other Receptors: The compound exhibits activity at histamine H1 and muscarinic receptors, which can influence sedation and other side effects .

Pharmacokinetics

The pharmacokinetic profile of DCP has been studied in various animal models. Key findings include:

  • Absorption: Following oral administration, DCP shows poor bioavailability due to extensive first-pass metabolism. In rats, the absorption from the gut appears efficient, but systemic availability is limited .
  • Distribution: DCP has a large volume of distribution, indicating extensive tissue binding. Studies have shown that levels of DCP in brain tissue are significantly higher than in plasma .
  • Metabolism: DCP is primarily metabolized in the liver, where it undergoes various biotransformation processes. The main metabolites identified include chlorprothixene-sulfoxide and N-demethyl-chlorprothixene-sulfoxide .

Biological Activity Data

The following table summarizes key biological activities and pharmacological effects of DCP compared to CPTX:

Compound Dopamine Receptor Activity Serotonin Receptor Activity Histamine Receptor Activity Antiemetic Effect Sedative Effect
This compoundYesYesYesModerateModerate
ChlorprothixeneYesYesYesStrongStrong

Case Studies and Clinical Findings

Research has indicated that the biological activity of DCP can lead to significant clinical implications. For instance:

  • Case Study on Antipsychotic Efficacy: A study involving patients treated with CPTX revealed that elevated levels of DCP correlated with improved antipsychotic outcomes. Patients exhibiting higher metabolite concentrations showed a more pronounced reduction in psychotic symptoms compared to those with lower levels .
  • Phototoxicity Concerns: Prolonged exposure to light has been linked to increased phototoxic reactions associated with CPTX and its metabolites, including DCP. This necessitates caution in prescribing these medications, particularly for patients with a history of photosensitivity .
  • Comparative Analysis in Animal Studies: In rodent models, DCP demonstrated a similar efficacy profile to CPTX but with reduced side effects related to sedation and extrapyramidal symptoms. This suggests potential advantages for using DCP as an alternative treatment option in certain populations .

Eigenschaften

IUPAC Name

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNIWJBWDRDXPK-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51382-91-3
Record name Demethylchlorprothixene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLCHLORPROTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.